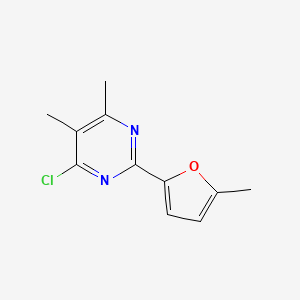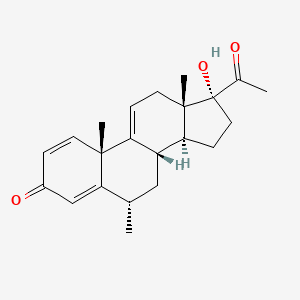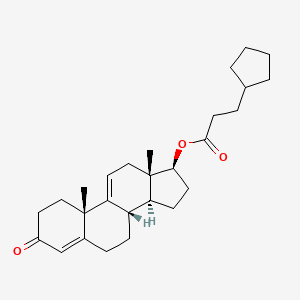
6a-Aminocholestanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a-Aminocholestanol is a steroid derivative known for its inhibitory effects on certain enzymes. It has a molecular formula of C27H49NO and a molecular weight of 403.68 g/mol . This compound has been studied for its potential therapeutic applications, particularly in the treatment of parasitic infections such as leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Aminocholestanol typically involves the modification of cholestanolThis can be achieved through various chemical reactions, including the use of ammonia or amine sources under specific conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6a-Aminocholestanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other steroid derivatives.
Mechanism of Action
The mechanism of action of 6a-Aminocholestanol involves its interaction with specific enzymes. It inhibits the DEAD-box helicase eIF4A by perturbing the RNA and ATP binding sites. This inhibition disrupts the normal function of the enzyme, leading to the inhibition of protein synthesis in the parasite . The molecular targets include the RNA-dependent ATPase activity of the enzyme, and the pathways involved are related to RNA processing and translation .
Comparison with Similar Compounds
Similar Compounds
6-Ketocholestanol: Another cholestanol derivative with similar inhibitory effects on eIF4A.
7-Alpha-Aminocholesterol: A compound with a similar structure but different functional groups, leading to distinct biological activities.
Uniqueness
6a-Aminocholestanol is unique due to its specific inhibitory effects on the DEAD-box helicase eIF4A, which is not commonly observed with other steroid derivatives. Its ability to perturb both RNA and ATP binding sites makes it a valuable compound for studying enzyme inhibition and potential therapeutic applications .
Properties
Molecular Formula |
C27H49NO |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
(3S,5S,6S,8S,9S,10R,13R,14S,17R)-6-amino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H49NO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,29H,6-16,28H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1 |
InChI Key |
XBCGINQJTOMOTB-XNZKQLDXSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)N)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)
![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)



![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)

![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
